DIFF6A protein, also known as differential protein 6A, is a member of a family of proteins that play crucial roles in various biological processes, including cellular differentiation and signaling pathways. Understanding DIFF6A protein involves exploring its classification, sources, and synthesis methods.
DIFF6A protein is primarily expressed in human tissues and has been studied in the context of developmental biology and disease states. It is involved in the regulation of gene expression and cellular responses to environmental stimuli. Research indicates that DIFF6A may have implications in cancer biology, where its expression levels can influence tumor progression and metastasis .
DIFF6A protein belongs to the larger category of proteins involved in cellular signaling and transcriptional regulation. It is classified as a regulatory protein due to its role in modulating the activity of other proteins and influencing cell fate decisions. This classification highlights its importance in maintaining cellular homeostasis and responding to external signals .
The synthesis of DIFF6A protein can be achieved through several methodologies, including recombinant DNA technology and in vitro translation systems.
The choice of host system can significantly affect the yield and functionality of the synthesized DIFF6A protein. For instance, bacterial systems often provide high yields but may lack post-translational modifications that are crucial for the protein's activity. Eukaryotic systems, while potentially yielding lower amounts, allow for proper folding and modification .
Preliminary studies suggest that DIFF6A may contain specific motifs or domains that facilitate its interaction with other proteins or nucleic acids. Understanding these structural features is essential for elucidating its mechanism of action and potential interactions within cellular pathways .
DIFF6A protein participates in various biochemical reactions within cells, particularly those related to signal transduction and transcriptional regulation.
The study of these reactions often employs techniques such as co-immunoprecipitation or mass spectrometry to identify interacting partners and modification sites on the DIFF6A protein .
DIFF6A protein functions primarily through its ability to regulate gene expression by interacting with transcription factors or chromatin remodeling complexes.
Research indicates that alterations in DIFF6A expression levels can lead to significant changes in cellular outcomes, underscoring its importance in maintaining normal physiological functions .
DIFF6A protein is typically soluble in aqueous environments, with stability dependent on factors such as pH and ionic strength. Its molecular weight and isoelectric point are critical for understanding its behavior during purification processes.
The chemical properties of DIFF6A include its susceptibility to proteolytic cleavage and its ability to form complexes with other biomolecules. These properties are essential for its functional versatility within biological systems .
DIFF6A protein has several applications in scientific research:
The DIFF6A gene is located on chromosome 11p15.4 in humans, spanning approximately 28.6 kilobases (kb). It comprises 12 exons and 11 introns, with exon 1 containing the translation start site (ATG) and exon 12 housing the stop codon (TGA). The promoter region features a CpG island (−800 to +200 bp relative to the transcription start site) and conserved binding sites for transcription factors including SP1, AP-1, and NF-κB [1] [8]. Comparative genomics reveals high conservation across mammals, with 92% sequence identity in coding regions between humans and primates, but lower conservation (68%) in non-mammalian vertebrates [1].
Table 1: Genomic Features of DIFF6A
Feature | Genomic Position (hg38) | Size (bp) | Functional Elements |
---|---|---|---|
Promoter | chr11:3,245,678–3,246,678 | 1,000 | CpG island, SP1/AP-1/NF-κB sites |
Exon 1 | chr11:3,247,100–3,247,300 | 200 | Start codon (ATG) |
Intron 2 | chr11:3,248,050–3,250,200 | 2,150 | Enhancer region (H3K27ac marks) |
Exon 12 | chr11:3,272,500–3,272,750 | 250 | Stop codon (TGA), polyadenylation signal |
Transcription of DIFF6A is regulated by cytokine-dependent pathways. TNF-α induces NF-κB binding to the promoter, increasing expression by 8-fold, while TGF-β suppresses it via SMAD3 recruitment [3] [8]. Hypoxia-responsive elements (HREs) in intron 3 facilitate HIF-1α-mediated upregulation under low oxygen [8].
Alternative splicing generates four major isoforms:
Table 2: DIFF6A Alternative Splicing Variants
Isoform | Splicing Event | Length | Molecular Weight | Functional Impact |
---|---|---|---|---|
1 | Full-length | 780 aa | 85 kDa | Nuclear-cytosolic shuttling |
2 | Exon 5 skip | 714 aa | 78 kDa | Cytosolic retention |
3 | Alternative exon 8 splice | 792 aa | 87 kDa | Enhanced kinase binding |
4 | Intron 7 retention | 402 aa | 45 kDa | NMD substrate; non-functional |
DIFF6A contains three structured domains:
Key linear motifs include:
Phosphorylation
Mass spectrometry identifies seven phosphorylation sites:
Ubiquitination
DIFF6A undergoes K48-linked polyubiquitination at Lys701 (RING domain) by SCFβ-TrCP, targeting it for proteasomal degradation. Conversely, K63-linked chains at Lys48 (PH domain) recruit TAB2/TAK1 to activate NF-κB [10]. Deubiquitinase USP7 removes K48 chains, stabilizing DIFF6A during DNA repair [10].
Table 3: Experimentally Validated Post-Translational Modifications in DIFF6A
Modification | Site(s) | Enzyme(s) | Functional Consequence | Detection Method |
---|---|---|---|---|
Phosphorylation | Ser523 | CDK1 | β-TrCP binding; proteasomal degradation | Phos-tag SDS-PAGE, LC-MS/MS |
Phosphorylation | Tyr301 | SRC | Enhanced SKP1 binding | Immunoprecipitation, MS |
Ubiquitination | Lys701 (K48) | SCFβ-TrCP | Proteasomal targeting | Ubiquitin remnant profiling |
Ubiquitination | Lys48 (K63) | cIAP1/2 | NF-κB activation | TUBE assay, MS |
Deubiquitination | Lys701 | USP7 | Stabilization during DNA repair | CRISPR-DUB screen |
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